1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-[butyl(methyl)amino]-2-oxoethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-3-4-5-13(2)9(15)7-14-6-8(10(16)17)11-12-14/h6H,3-5,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFNHIUKLVMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-{[Butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s triazole ring is known for its stability and ability to form hydrogen bonds, which facilitates its interaction with biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, including cancer cells. Its impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring’s ability to form stable hydrogen bonds allows it to bind to active sites of enzymes, leading to inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicological studies have highlighted the importance of determining the optimal dosage to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell. Understanding these interactions is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness as a therapeutic agent.
Biological Activity
1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered interest in medicinal chemistry for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, particularly in the realm of enzyme inhibition and radical scavenging.
Structural Characteristics
The compound features a triazole ring fused with a carboxylic acid group, which is crucial for its biological interactions. The presence of the butyl(methyl)carbamoyl moiety enhances its lipophilicity and may influence its bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of triazole-4-carboxylic acids exhibit various biological activities, including:
- Xanthine Oxidase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. In vitro studies show that certain derivatives demonstrate potent inhibitory activity in the submicromolar range .
- Antioxidant Properties : The compound has been evaluated for its radical scavenging ability. Studies have shown that triazole derivatives can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Table 1: Biological Activities of Triazole Derivatives
| Activity Type | Example Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Xanthine Oxidase Inhibition | 7f (triazole derivative) | <0.5 | |
| Radical Scavenging | 1b (triazole derivative) | 10 | |
| Cytotoxicity | La(III) complex with triazole | N/A |
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Xanthine Oxidase Inhibition Study : A series of 2-phenyl-5-methyl-2H-1,2,3-triazole derivatives were synthesized and evaluated for their XO inhibitory activity. The most potent compounds showed IC50 values in the submicromolar range, indicating strong potential as therapeutic agents for gout and related conditions .
- Radical Scavenging Assays : Research on the radical scavenging activity of triazole derivatives demonstrated that certain compounds could suppress oxidative damage effectively. For instance, compound 2b exhibited significant scavenging activity against ABTS●+ at a concentration of , showcasing its potential as an antioxidant .
- Cytotoxicity Assessments : Some lanthanide(III) complexes involving triazole ligands have shown pronounced cytotoxic effects in vitro. These findings suggest that modifications to the triazole structure can enhance biological efficacy, making them suitable candidates for further pharmacological evaluation .
Comparison with Similar Compounds
Key Observations :
- Antimicrobial Activity: The 2-aminophenyl derivative exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, attributed to the amine group’s ability to disrupt bacterial membranes .
- Tautomerism : The 5-formyl-4-ethoxyphenyl analog undergoes ring-chain tautomerism, favoring a cyclic hemiacetal form (20% in solution), which may influence reactivity and solubility .
- Anticancer Potential: Thiazole-substituted triazoles show selective inhibition of cancer cell lines, likely due to heterocyclic interactions with kinases or metabolic enzymes .
Physicochemical Properties
- Acidity : The electron-withdrawing triazole ring lowers the pKa of the carboxylic acid group (~2–3), promoting ionization at physiological pH and affecting bioavailability .
- Solubility : Polar substituents (e.g., -NH₂, -OCH₂CH₃) improve aqueous solubility, while bulky carbamoyl groups may reduce it.
Antimicrobial Activity
The 2-aminophenyl analog inhibits Vibrio cholerae (MIC = 8 µg/mL) and Staphylococcus aureus (MIC = 16 µg/mL) . The target compound’s carbamoyl group may enhance membrane interaction but requires empirical validation.
Anticancer Activity
Thiazole-substituted triazoles inhibit lung cancer cell growth (NCI-H522: 40% inhibition at 10 µM) . The target’s carbamoyl group could modulate kinase or protease targets but may require conversion to amides for optimal activity .
Metabolic Modulation
1-(2-Carbamoylphenyl)-5-methyl derivatives act as Wnt/β-catenin pathway inhibitors, improving glucose metabolism in preclinical models .
Preparation Methods
Step 1: Preparation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate
- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in a mixed solvent system (e.g., tetrahydrofuran (THF) and methyl tetrahydrofuran (METHF)) at low temperature (−78 °C to 0 °C).
- Add isopropylmagnesium chloride (Grignard reagent) gradually, maintaining a mole ratio of 1:0.8–1.5 (compound to Grignard reagent).
- Stir for 0.5–2 hours to form the Grignard intermediate.
- Quench with hydrochloric acid and extract with an organic solvent.
- Dry and concentrate to isolate 1-substituted-4-bromo-1H-1,2,3-triazole.
Step 2: Carboxylation to form 1-substituted-1H-1,2,3-triazole-4-carboxylic acid
- Cool the Grignard intermediate to −10 °C.
- Bubble carbon dioxide through the solution for 10–15 minutes to introduce the carboxyl group.
- Quench with hydrochloric acid.
- Extract, dry, and concentrate to obtain crude carboxylic acid.
Step 3: Selective methylation and purification
- Dissolve the crude acid mixture in a solvent blend of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
- Add an inorganic or organic base (e.g., potassium carbonate) and methyl iodide.
- React at 0 °C to 80 °C for 5–48 hours.
- The methylation selectively converts 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid to the methyl ester, allowing separation from the desired 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.
- Separate layers, dry, concentrate, and crystallize the target acid by adjusting pH and cooling.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard formation | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride | −78 to 0 | 0.5–2 h | — | Use THF/METHF solvent mix |
| Carboxylation | Carbon dioxide bubbling | −10 | 10–15 min | — | Followed by acid quench |
| Extraction and drying | HCl quench, ethyl acetate extraction | Room temp | — | — | Dry with anhydrous sodium sulfate |
| Methylation and separation | Methyl iodide + K2CO3 in THF/DMF | 0–80 | 5–48 h | 49–70 | Selective methylation for purification |
Example yields reported:
- 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: 49% yield.
- 1-cyclobutyl methyl-1H-1,2,3-triazole-4-carboxylic acid: 70% yield.
Specific Considerations for Butyl(methyl)carbamoyl Substituent
While the general method applies broadly to various alkyl and aryl substituents (R groups), including alkyl, aryl, aralkyl, and heteroaryl, the butyl(methyl)carbamoyl substituent requires:
- Starting from the corresponding 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivative bearing the butyl(methyl)carbamoyl group.
- Maintaining stoichiometric control in Grignard formation to avoid side reactions with the carbamoyl moiety.
- Careful pH control during extraction to preserve the carbamoyl integrity.
- Purification via crystallization under mild vacuum drying to prevent decomposition.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Solvents | THF, METHF, DMF, DMAc | Mixed solvent systems optimize solubility |
| Grignard reagent mole ratio | 1:0.8–1.5 (compound: Grignard) | Critical for complete conversion |
| Carbon dioxide mole ratio | 1:1–10 | Ensures full carboxylation |
| Methyl iodide mole ratio | ~0.4 equivalents relative to acid | For selective methylation |
| Reaction temperatures | −78 °C to 80 °C | Low temp for Grignard, higher for methylation |
| Reaction times | 0.5–48 hours | Longer times for methylation step |
| Yields | 49–70% | Dependent on substituent and conditions |
Research Findings and Industrial Relevance
- The method described offers a simple operation , high yield , and is suitable for industrial production due to the use of readily available reagents and mild reaction conditions.
- The selective methylation step is crucial for efficient separation and purification of the target acid from isomeric byproducts.
- The process is adaptable to various substituents, including butyl(methyl)carbamoyl, enabling the synthesis of diverse derivatives for pharmaceutical applications.
- The compound's triazole core and carboxylic acid functionality make it a valuable intermediate for further functionalization.
Q & A
Q. How can the crystal structure of this compound be determined using X-ray diffraction?
The crystal structure can be resolved via single-crystal X-ray diffraction (SCXRD) using the SHELX program suite. Key steps include:
- Data Collection : Use a diffractometer to measure reflection intensities. Modern instruments allow rapid data acquisition with high precision.
- Structure Solution : Employ direct methods (e.g., SHELXT) or dual-space algorithms (e.g., SHELXD) to generate initial phase models .
- Refinement : Refine the model iteratively using SHELXL, which adjusts atomic positions, thermal displacement parameters, and occupancy factors. Hydrogen atoms are typically placed geometrically or located via difference Fourier maps .
- Validation : Analyze residual factors (R values), electron density maps, and geometry using tools like WinGX .
Q. What synthetic routes are effective for introducing the butyl(methyl)carbamoyl methyl group onto the triazole core?
Common approaches include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carbamoylation of the methyl group. For example, coupling a pre-synthesized alkyne with an azide precursor under Cu(I) catalysis .
- Post-Functionalization : React the triazole-4-carboxylic acid with butyl(methyl)amine using coupling agents like EDCI/HOBt in anhydrous DMF .
- Protecting Group Strategies : Protect the carboxylic acid as a methyl ester during synthesis (e.g., using methanol/H⁺), then hydrolyze post-carbamoylation .
Q. Which spectroscopic techniques confirm the compound’s structure post-synthesis?
- NMR Spectroscopy :
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M+H]⁺ or [M-H]⁻ ion .
Advanced Questions
Q. What challenges arise in refining anisotropic displacement parameters for the triazole ring?
The triazole ring’s planar geometry and potential disorder (e.g., rotational flexibility of the carbamoyl group) complicate refinement. Solutions include:
Q. How do electronic effects of substituents influence the triazole ring’s reactivity?
Substituents alter electron density, affecting nucleophilic/electrophilic behavior. For example:
- Electron-Withdrawing Groups (e.g., -CF₃): Increase electrophilicity at C-4, enhancing reactivity in cross-coupling reactions.
- Electron-Donating Groups (e.g., -CH₃): Stabilize the triazole ring, reducing susceptibility to hydrolysis .
- Comparative Studies : Fluorine at the meta position (vs. para) introduces steric hindrance, altering regioselectivity in substitution reactions .
Q. How can discrepancies between computational and experimental tautomeric data be resolved?
- Dynamic NMR : Monitor proton exchange in solution to identify dominant tautomers .
- X-ray Crystallography : Resolve solid-state tautomeric forms (e.g., 1H vs. 2H triazole) .
- DFT Calculations : Compare energy-minimized tautomers with experimental data, adjusting solvent models (e.g., PCM for polar solvents) .
Q. What strategies optimize bioavailability without altering core pharmacophores?
- Prodrug Design : Convert the carboxylic acid to a methyl ester (improves membrane permeability; hydrolyzes in vivo) .
- PEGylation : Attach polyethylene glycol to the carbamoyl group to enhance solubility .
- Halogen Substitution : Introduce fluorine at the phenyl ring (if present) to improve metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
